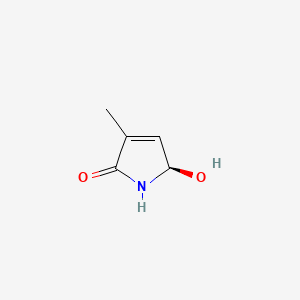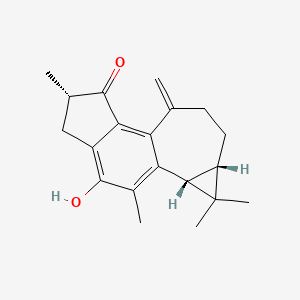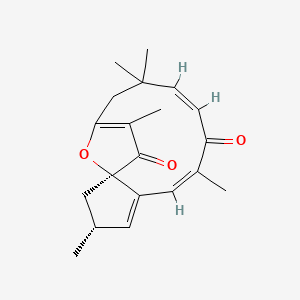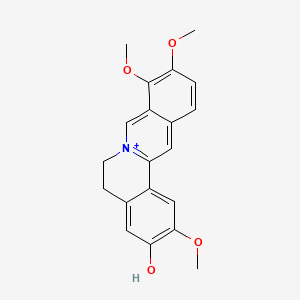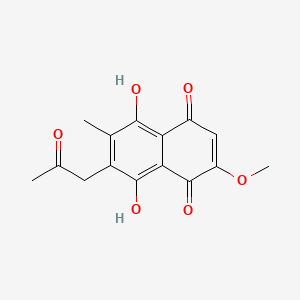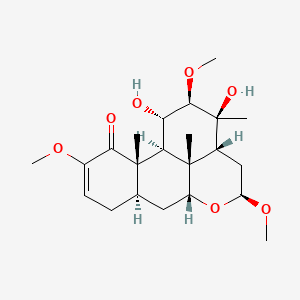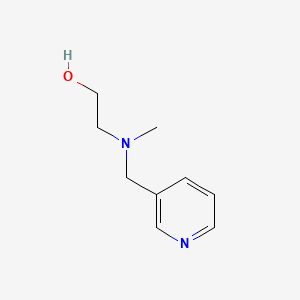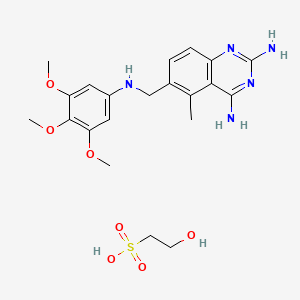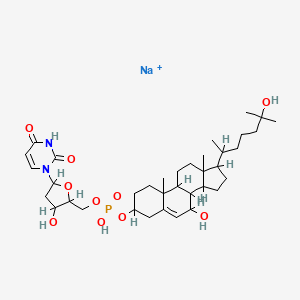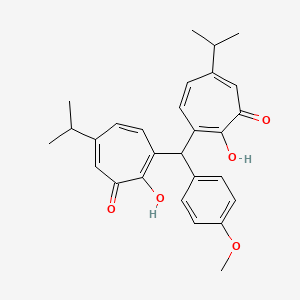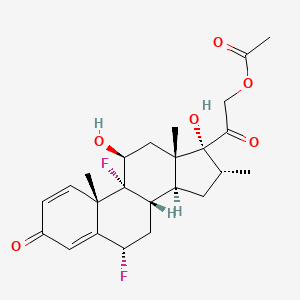
氟美松 21-乙酸酯
科学研究应用
氟美松醋酸酯在科学研究中有着广泛的应用:
化学: 它被用作类固醇合成和反应性研究中的模型化合物。
生物学: 关于氟美松醋酸酯的研究有助于了解类固醇在细胞水平上的作用机制。
医学: 它被广泛研究用于治疗炎症和自身免疫性疾病的治疗效果。
作用机制
氟美松醋酸酯通过与细胞质中的糖皮质激素受体结合发挥其作用。然后,这种复合物转运到细胞核,在那里它调节参与炎症和免疫反应的特定基因的表达。 主要分子靶标包括细胞因子、趋化因子和粘附分子,这些分子被下调以减少炎症和免疫活性 .
类似化合物:
倍他米松: 另一种具有类似抗炎特性的强效皮质类固醇。
地塞米松: 以其强大的抗炎和免疫抑制作用而闻名。
氢化可的松: 用于较轻的炎症性疾病的较弱的皮质类固醇.
独特性: 氟美松醋酸酯因其高效力及其特定的氟化模式而独一无二,与其他皮质类固醇相比,这种模式增强了其抗炎活性。 其醋酸酯形式也有助于其在局部制剂中的稳定性和功效 .
生化分析
Biochemical Properties
Flumethasone 21-acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As a corticosteroid, it primarily interacts with glucocorticoid receptors, forming a complex that translocates to the nucleus and modulates gene expression . This interaction leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. Additionally, Flumethasone 21-acetate binds to plasma transcortin, which regulates its bioavailability and activity .
Cellular Effects
Flumethasone 21-acetate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Flumethasone 21-acetate suppresses the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha . It also inhibits the proliferation of lymphocytes and reduces the activity of macrophages. In skin cells, Flumethasone 21-acetate decreases keratinocyte proliferation and promotes the differentiation of epidermal cells .
Molecular Mechanism
The molecular mechanism of Flumethasone 21-acetate involves its binding to glucocorticoid receptors, forming a receptor-ligand complex that translocates to the nucleus . This complex binds to glucocorticoid response elements in the DNA, leading to the activation or repression of specific genes. Flumethasone 21-acetate inhibits the expression of pro-inflammatory genes and promotes the expression of anti-inflammatory genes . It also modulates the activity of various transcription factors, such as NF-kB and AP-1, which play crucial roles in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flumethasone 21-acetate change over time due to its stability, degradation, and long-term impact on cellular function. Flumethasone 21-acetate is relatively stable under physiological conditions, but it can undergo hydrolysis to form Flumethasone . Long-term exposure to Flumethasone 21-acetate in vitro has been shown to reduce the viability of certain cell types and alter their metabolic activity . In vivo studies have demonstrated that chronic administration of Flumethasone 21-acetate can lead to adrenal suppression and other systemic effects .
Dosage Effects in Animal Models
The effects of Flumethasone 21-acetate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and alleviates symptoms of allergic and autoimmune conditions . At high doses, Flumethasone 21-acetate can cause adverse effects such as immunosuppression, hyperglycemia, and osteoporosis . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without causing significant side effects .
Metabolic Pathways
Flumethasone 21-acetate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of Flumethasone 21-acetate can be influenced by other drugs that induce or inhibit CYP3A4 activity . The metabolic products of Flumethasone 21-acetate are excreted primarily through the kidneys .
Transport and Distribution
Flumethasone 21-acetate is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin and transcortin, which facilitate its transport in the bloodstream . Within cells, Flumethasone 21-acetate can diffuse across cell membranes and bind to intracellular glucocorticoid receptors . Its distribution is influenced by factors such as tissue perfusion, receptor density, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of Flumethasone 21-acetate is primarily determined by its interaction with glucocorticoid receptors. Upon binding to these receptors, the Flumethasone 21-acetate-receptor complex translocates to the nucleus, where it exerts its effects on gene expression . Additionally, Flumethasone 21-acetate may localize to other cellular compartments, such as the cytoplasm and endoplasmic reticulum, depending on the presence of specific targeting signals and post-translational modifications .
准备方法
合成路线和反应条件: 氟美松醋酸酯是通过从类固醇核开始的一系列化学反应合成的反应条件通常涉及在受控温度和压力下使用氟化剂和催化剂 .
工业生产方法: 在工业环境中,氟美松醋酸酯的生产涉及使用自动化反应器和纯化系统进行大规模化学合成。 该工艺确保最终产品的产率和纯度高,这对医药应用至关重要 .
反应类型:
氧化: 氟美松醋酸酯可以发生氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可以将氟美松醋酸酯转化为其还原形式,改变其药理特性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下采用各种卤化剂和亲核试剂.
主要形成的产物: 这些反应形成的主要产物包括氟美松醋酸酯的各种氧化、还原和取代衍生物,每个衍生物都具有独特的药理特性 .
相似化合物的比较
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: Flumetasone acetate is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory activity compared to other corticosteroids. Its acetate ester form also contributes to its stability and efficacy in topical formulations .
属性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQQUKLQJHHOR-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182481 | |
| Record name | Flumethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-42-9 | |
| Record name | (6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumethasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002823429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMETHASONE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB84ATQ00X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


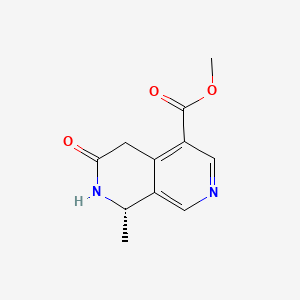
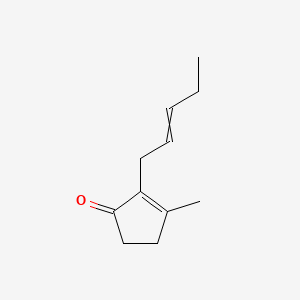
![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)
![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)
